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Introduction

BRCA1l-associated protein 1 (BAPL1) is a critical tumor suppressor gene that encodes a
deubiquitinating enzyme.[1][2][3] Its inactivation through mutation is a frequent event in a
variety of aggressive human cancers, including uveal melanoma, malignant mesothelioma,
clear cell renal cell carcinoma, and cholangiocarcinoma.[3][4] The loss of BAP1 function
disrupts key cellular processes such as DNA damage repair, cell cycle regulation, and
chromatin remodeling, ultimately driving tumorigenesis.[3][5] Patient-derived organoids (PDOS)
have emerged as a powerful preclinical model system to study cancer biology and evaluate
therapeutic responses in a patient-specific manner. This document provides detailed
application notes and protocols for investigating the role of BAP1 in PDOs and for the potential
evaluation of BAP1-targeting compounds. While specific data on a molecule designated
"BAP1-IN-1" in PDOs is not yet publicly available, the principles and methods outlined here
provide a robust framework for the preclinical assessment of any BAP1 inhibitor.

Rationale for Targeting BAP1 in Cancer

BAP1's role as a tumor suppressor is well-established.[1][2][6] It functions to remove ubiquitin
from histone H2A (H2AK119ub), a modification associated with transcriptional repression.[1][2]
[6] Loss of BAP1 leads to increased H2AK119ub levels, altered chromatin accessibility, and
aberrant gene expression, which can promote malignant features.[1][2][6] Studies using
CRISPR-engineered human liver organoids have demonstrated that BAP1 loss leads to a
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disruption of epithelial architecture, increased cell motility, and the acquisition of malignant
characteristics upon xenotransplantation, particularly in the context of other cancer-associated
mutations.[1][2][7] These findings highlight BAP1 as a compelling therapeutic target. The
development of small molecule inhibitors that can modulate the consequences of BAP1 loss
represents a promising therapeutic strategy for BAP1-mutant cancers.

Quantitative Data Summary: Phenotypic Effects of
BAP1 Loss in Human Organoids

The following table summarizes the key phenotypic changes observed in CRISPR-engineered
BAP1-deficient human cholangiocyte organoids, providing a baseline for assessing the effects
of potential BAPL1 inhibitors.

Observation in BAP1-
Parameter o ] References
deficient Organoids

Transition from a cystic/ductal
Morphology to a solid, disorganized [71[8]

structure.

) Increased cell motility and
Cellular Behavior ) ) [7]
organoid fusion.

Loss of cell polarity and
Epithelial Integrity disruption of epithelial [8]

organization.

Altered expression of genes
Gene Expression related to junctional and [1][2][6]

cytoskeleton components.

] Changes in chromatin
Chromatin State o [1][2][6]
accessibility.

Acquisition of malignant
features upon
In Vivo Malignancy xenotransplantation in the [1][2]16]
context of other mutations
(TP53, PTEN, SMAD4, NF1).
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Experimental Protocols

Protocol 1: Generation of BAP1-Knockout Patient-
Derived Organoids using CRISPR/Cas9

This protocol describes the methodology for creating BAP1-deficient PDOs to model BAP1-
mutant cancers.

Materials:

Established patient-derived organoid culture (e.g., from cholangiocarcinoma)

 Lentiviral or electroporation-based CRISPR/Cas9 delivery system

» Validated BAP1-targeting single guide RNAs (SgRNAS)

o Control (non-targeting) sgRNA

e Organoid culture medium

o Matrigel or other suitable extracellular matrix

» Single-cell dissociation reagent (e.g., TrypLE)

e Puromycin or other selection agent (if applicable)

o DNA extraction kit

Sanger sequencing reagents

Procedure:

e Organoid Culture: Culture patient-derived organoids according to established protocols.

o CRISPR/Cas9 Delivery:

o Lentiviral Transduction: Package lentivirus with Cas9 and BAP1-targeting or control
sgRNAs. Transduce organoids, typically by dissociating them into small clusters and
incubating with viral particles.
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o Electroporation: Dissociate organoids into single cells. Electroporate cells with Cas9
ribonucleoprotein (RNP) complexes pre-loaded with BAP1-targeting or control sgRNAs.

o Selection: If using a vector with a selection marker, apply the appropriate selection agent
(e.g., puromycin) to enrich for successfully transduced/electroporated cells.

o Clonal Expansion: Plate the modified organoids at a low density to allow for the growth of
single-cell derived clonal lines.

o Genotyping:
o Expand individual organoid clones.
o Extract genomic DNA from a portion of each clone.
o PCR amplify the BAP1 target region.

o Perform Sanger sequencing to confirm the presence of insertions/deletions (indels) that
result in a frameshift mutation and BAP1 knockout.

» Validation: Confirm the loss of BAP1 protein expression in knockout clones via Western
blotting or immunohistochemistry.

Protocol 2: Assessment of BAP1 Inhibitor Efficacy in
Patient-Derived Organoids

This protocol outlines a general workflow for evaluating the phenotypic effects of a BAP1
inhibitor on BAP1-deficient PDOs.

Materials:

Validated BAP1-knockout and isogenic wild-type PDOs

BAPL1 inhibitor (e.g., TG2-179-1) and vehicle control (e.g., DMSO)

Organoid culture medium and matrix

Cell viability assay reagent (e.g., CellTiter-Glo)
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 Brightfield and fluorescence microscope

e Immunofluorescence staining reagents (antibodies against epithelial and mesenchymal
markers)

o RNA/protein extraction reagents and kits for downstream analysis
Procedure:

o Organoid Plating: Plate BAP1-knockout and wild-type organoids in a 3D matrix in multi-well
plates suitable for the intended assays.

e Drug Treatment: After organoid formation, add the BAP1 inhibitor at a range of
concentrations to the culture medium. Include a vehicle-only control.

o Phenotypic Analysis (Imaging):

o Monitor organoid morphology daily using brightfield microscopy. Capture images to
document changes in size, structure (e.g., reversion from solid to cystic), and integrity.

o For motility assays, perform time-lapse imaging to track organoid movement and fusion
events.

 Viability Assessment: After a defined treatment period (e.g., 72-120 hours), perform a cell
viability assay to determine the half-maximal inhibitory concentration (IC50) of the
compound.

o Immunofluorescence Staining: Fix and stain organoids to visualize changes in protein
expression and localization. For example, stain for E-cadherin to assess epithelial
characteristics or vimentin for mesenchymal features.

e Molecular Analysis:

o Western Blotting: Lyse treated organoids to analyze changes in the expression of proteins
in pathways downstream of BAP1.

o gRT-PCR/RNA-Seq: Extract RNA to analyze changes in the expression of BAP1 target
genes.
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Caption: Signaling pathway illustrating BAP1's role in maintaining epithelial identity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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